molecular formula C4H6F5N B15320483 (R)-3,3,4,4,4-Pentafluorobutan-2-amine

(R)-3,3,4,4,4-Pentafluorobutan-2-amine

Cat. No.: B15320483
M. Wt: 163.09 g/mol
InChI Key: RUEFEAYJKJRHIH-UWTATZPHSA-N
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Description

(R)-3,3,4,4,4-Pentafluorobutan-2-amine is a chiral fluorinated amine with a molecular formula of C₄H₇F₅N (molecular weight: 176.10 g/mol). Its structure features a pentafluorinated butane backbone and an amine group at the second carbon, with the (R)-enantiomer configuration.

Properties

Molecular Formula

C4H6F5N

Molecular Weight

163.09 g/mol

IUPAC Name

(2R)-3,3,4,4,4-pentafluorobutan-2-amine

InChI

InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m1/s1

InChI Key

RUEFEAYJKJRHIH-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(C(F)(F)F)(F)F)N

Canonical SMILES

CC(C(C(F)(F)F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3,4,4,4-Pentafluorobutan-2-amine typically involves the fluorination of butane derivatives. One common method includes the reaction of 3,3,4,4,4-pentafluorobutan-2-one with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-3,3,4,4,4-Pentafluorobutan-2-amine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

®-3,3,4,4,4-Pentafluorobutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

®-3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ®-3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Fluorination Degree Variation

4,4,4-Trifluorobutan-2-amine (CAS 37143-52-5)
  • Molecular Formula : C₄H₈F₃N
  • Molecular Weight : 127.11 g/mol
  • Key Differences :
    • Reduced fluorine substitution (three vs. five fluorine atoms) lowers molecular weight and hydrophobicity.
    • Likely higher reactivity due to fewer electron-withdrawing fluorine groups.
    • Applications: Intermediate in agrochemical synthesis due to lower production costs .

Substituent Variation on the Amine Backbone

1-(4-Chlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine
  • Molecular Formula : C₁₀H₉ClF₅N
  • Molecular Weight : 273.63 g/mol
  • Key Differences: Aromatic (4-chlorophenyl) substituent increases lipophilicity and steric bulk. Potential for enhanced binding to biological targets (e.g., enzyme active sites). Applications: Explored in CNS drug candidates for improved blood-brain barrier penetration .
1-(Adamantyl-1)-3,3,4,4,4-pentafluorobutyl-2-amine
  • Molecular Formula : C₁₄H₂₀F₅N
  • Molecular Weight : 297.31 g/mol
  • Key Differences: Adamantyl group adds rigidity and bulk, improving thermal stability. Potential use in high-performance polymers or antiviral agents .

Functional Group Positional Isomerism

3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5)
  • Molecular Formula : C₄H₅F₅O
  • Molecular Weight : 176.08 g/mol
  • Key Differences :
    • Hydroxyl group at the first carbon instead of an amine at the second.
    • Higher polarity and lower boiling point compared to the amine analog.
    • Applications: Solvent in fluorinated reaction systems .

Enantiomeric and Diastereomeric Comparisons

(S)-3,3,4,4,4-Pentafluorobutan-2-amine
  • Key Differences :
    • (S)-enantiomer may exhibit distinct biological activity (e.g., receptor binding).
    • Example: (2R)-configured DPP-IV inhibitors show higher potency than (S)-forms in diabetes therapeutics .

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Applications
(R)-3,3,4,4,4-Pentafluorobutan-2-amine C₄H₇F₅N 176.10 5 Chiral catalysts, drug intermediates
4,4,4-Trifluorobutan-2-amine C₄H₈F₃N 127.11 3 Agrochemicals
1-(4-Chlorophenyl)-pentafluorobutyl-2-amine C₁₀H₉ClF₅N 273.63 5 CNS drug candidates
3,3,4,4,4-Pentafluorobutan-1-ol C₄H₅F₅O 176.08 5 Fluorinated solvents

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